molecular formula C26H27Cl2NO B8821567 2-[4-[2-chloro-2-(4-chlorophenyl)-1-phenylethenyl]phenoxy]-N,N-diethylethanamine CAS No. 47648-28-2

2-[4-[2-chloro-2-(4-chlorophenyl)-1-phenylethenyl]phenoxy]-N,N-diethylethanamine

Cat. No.: B8821567
CAS No.: 47648-28-2
M. Wt: 440.4 g/mol
InChI Key: DGYJRRRBRZXBGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloroclomiphene, identified by the Unique Ingredient Identifier 2-[4-[2-chloro-2-(4-chlorophenyl)-1-phenylethenyl]phenoxy]-N,N-diethylethanamine, is a derivative of clomiphene. It is a selective estrogen receptor modulator (SERM) used primarily in the treatment of female infertility due to anovulation. This compound exhibits both estrogenic and anti-estrogenic properties depending on the target tissue .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloroclomiphene involves several steps. One common method includes the reaction of 2-chloro-1,2-diphenylethylene with 4-chlorophenol in the presence of a base to form the intermediate compound. This intermediate is then reacted with diethylamine to yield 4-Chloroclomiphene .

Industrial Production Methods

Industrial production of 4-Chloroclomiphene typically involves the use of acetic acid or trifluoroacetic acid as solvents. The process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloroclomiphene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted phenols and amines, depending on the specific reaction conditions .

Scientific Research Applications

4-Chloroclomiphene has a wide range of applications in scientific research:

    Chemistry: It is used as a reference standard in analytical chemistry.

    Biology: It is studied for its effects on estrogen receptors in various tissues.

    Medicine: It is used in the treatment of female infertility and is being investigated for its potential in treating male hypogonadism.

    Industry: It is used in the synthesis of other pharmaceutical compounds

Mechanism of Action

4-Chloroclomiphene acts by binding to estrogen receptors in various tissues, including the hypothalamus, pituitary, ovary, endometrium, vagina, and cervix. It competes with estrogen for receptor-binding sites, leading to an increase in the release of pituitary gonadotropins. This initiates steroidogenesis and folliculogenesis, resulting in the growth of ovarian follicles and an increase in circulating estradiol levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloroclomiphene is unique due to its specific binding affinity and activity at estrogen receptors, making it particularly effective in certain therapeutic applications. Its chemical structure allows for selective modulation of estrogen receptors, providing a balance between estrogenic and anti-estrogenic effects .

Properties

CAS No.

47648-28-2

Molecular Formula

C26H27Cl2NO

Molecular Weight

440.4 g/mol

IUPAC Name

2-[4-[2-chloro-2-(4-chlorophenyl)-1-phenylethenyl]phenoxy]-N,N-diethylethanamine

InChI

InChI=1S/C26H27Cl2NO/c1-3-29(4-2)18-19-30-24-16-12-21(13-17-24)25(20-8-6-5-7-9-20)26(28)22-10-14-23(27)15-11-22/h5-17H,3-4,18-19H2,1-2H3

InChI Key

DGYJRRRBRZXBGM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)Cl)Cl)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.